molecular formula C12H15ClN2 B12984702 4-(5-Chloro-1H-indol-3-yl)butan-2-amine

4-(5-Chloro-1H-indol-3-yl)butan-2-amine

Cat. No.: B12984702
M. Wt: 222.71 g/mol
InChI Key: LLJFANWTHNNQAY-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-indol-3-yl)butan-2-amine is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological activity and presence in many natural products. This particular compound features a chlorine atom at the 5-position of the indole ring and an amine group attached to a butane chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-indol-3-yl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.

    Alkylation: The 5-chloroindole undergoes alkylation with 4-bromobutan-2-amine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the indole ring or the amine group, leading to various reduced forms of the compound.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced indole derivatives or amines.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(5-Chloro-1H-indol-3-yl)butan-2-amine is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of new materials or pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may serve as a probe to investigate signal transduction pathways or as a precursor for the synthesis of biologically active molecules.

Medicine

The compound’s structural similarity to natural indole derivatives makes it a candidate for drug development. It can be modified to enhance its pharmacological properties, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: Lacks the butan-2-amine side chain, making it less versatile for certain applications.

    4-(1H-Indol-3-yl)butan-2-amine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.

    4-(5-Bromo-1H-indol-3-yl)butan-2-amine: Bromine instead of chlorine, which can lead to different reactivity and properties.

Uniqueness

4-(5-Chloro-1H-indol-3-yl)butan-2-amine is unique due to the presence of both the chlorine atom and the butan-2-amine side chain. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-(5-chloro-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H15ClN2/c1-8(14)2-3-9-7-15-12-5-4-10(13)6-11(9)12/h4-8,15H,2-3,14H2,1H3

InChI Key

LLJFANWTHNNQAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

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